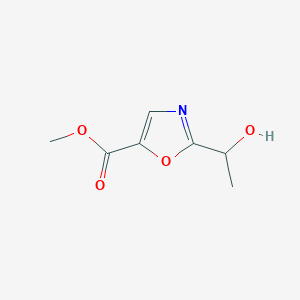
2-tert-Butyl-2-phenyl-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-2-tert-butyl-indene-1,3-dione is a chemical compound with the molecular formula C19H18O2. It is a derivative of indene-1,3-dione, a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . This compound is known for its unique structural features, which include a phenyl group and a tert-butyl group attached to the indene-1,3-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-2-tert-butyl-indene-1,3-dione typically involves the condensation of ninhydrin with phenyl and tert-butyl substituents. One common method includes the reaction of ninhydrin with 2,6-di-tert-butylphenol in the presence of concentrated sulfuric acid at temperatures gradually raised from 0°C to 20°C, yielding the desired product in high yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 2-phenyl-2-tert-butyl-indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2-phenyl-2-tert-butyl-indene-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe in bioimaging.
Mecanismo De Acción
The mechanism of action of 2-phenyl-2-tert-butyl-indene-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer processes in chemical reactions. Its structural features allow it to participate in various biochemical interactions, making it useful in studying molecular pathways and designing biologically active molecules .
Comparación Con Compuestos Similares
Indane-1,3-dione: A closely related compound with similar structural features but without the phenyl and tert-butyl groups.
Uniqueness: 2-phenyl-2-tert-butyl-indene-1,3-dione is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the phenyl and tert-butyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
58325-77-2 |
|---|---|
Fórmula molecular |
C19H18O2 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
2-tert-butyl-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C19H18O2/c1-18(2,3)19(13-9-5-4-6-10-13)16(20)14-11-7-8-12-15(14)17(19)21/h4-12H,1-3H3 |
Clave InChI |
JJUCSNQBIUHRMR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


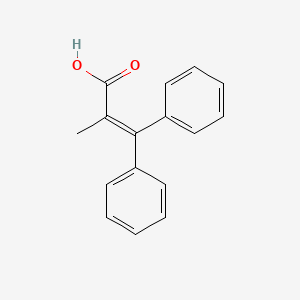
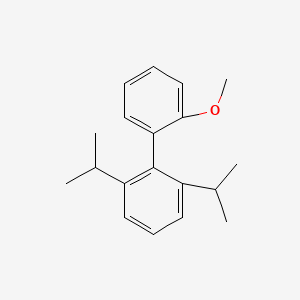
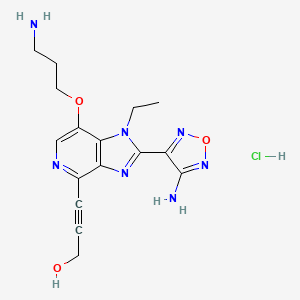
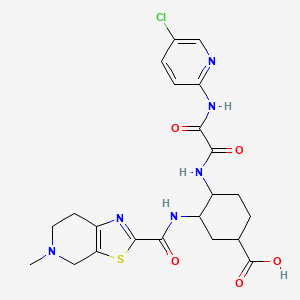
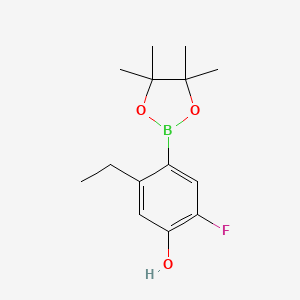
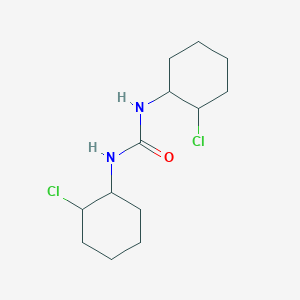
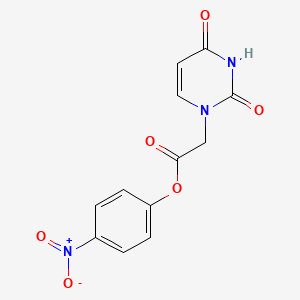
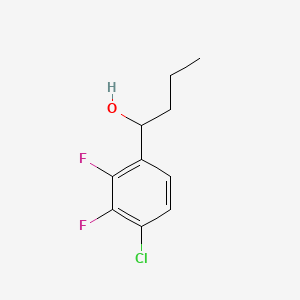
![4-[(2-Ethyl-4-methylimidazol-1-yl)-phenoxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14014944.png)
![5-[(2,2-Dimethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14014953.png)
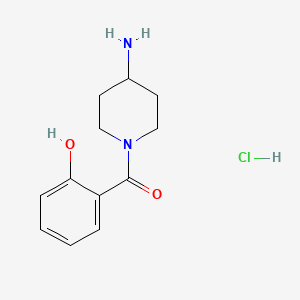
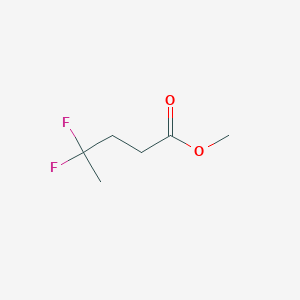
![4-[1,3-bis[(2-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14014959.png)
